5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid

Medicinal chemistry Lead-like design Physicochemical property

Sourcing a non-flat, sp³-enriched scaffold that meets lead-like criteria (MW <350, LogP ≤3) is a critical bottleneck in fragment-based drug discovery. 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CAS 1367793-09-6) directly addresses this. - Fsp³ 0.57 & LogP 0: Escapes aromatic flatland to improve solubility and reduce ADME attrition. - Purine Bioisostere: 1,2,4-triazolo[1,5-a]pyridine core with reduced aromatic character retains key H-bonding (4 HBA, 1 HBD). - Bridgehead 8-COOH: Offers a unique exit vector geometry distinct from 6- and 7-isomers, critical for pocket-specific SAR. Supplied at ≥95% purity, this building block is validated for generating GLP-1 secretion modulators and is ready for your scaffold-hopping programs.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
Cat. No. B13250553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESC1CC(C2=NC=NN2C1)C(=O)O
InChIInChI=1S/C7H9N3O2/c11-7(12)5-2-1-3-10-6(5)8-4-9-10/h4-5H,1-3H2,(H,11,12)
InChIKeyFNWQSLWLHZDZQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid Core Properties and Scaffold Identity


5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid (CAS 1367793-09-6) is a partially saturated, bicyclic heterocycle consisting of a 1,2,4-triazole ring fused to a tetrahydropyridine ring bearing a carboxylic acid at the 8-position [1]. With a molecular formula of C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol, it belongs to the class of 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine building blocks that have been explicitly designed as non-flat, polar scaffolds for lead-like compound design [2]. The compound is commercially available at ≥95% purity for research use .

Non-flat, partially saturated scaffold for lead-like compound design
8-carboxylic acid exit vector at ring-fusion proximal position for SAR
≥95% purity building block for library synthesis and scaffold-hopping

Why 5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid Cannot Be Replaced by Analogs


Generic substitution among [1,2,4]triazolo[1,5-a]pyridine building blocks is not a straightforward like-for-like procurement decision. The target compound differs from its fully aromatic counterpart (CAS 1234616-36-4) by the presence of four sp³-hybridised carbon atoms in the tetrahydropyridine ring, which fundamentally alters molecular shape, lipophilicity, and conformational behaviour [1]. The non-flat, partially saturated core has been explicitly advanced as a privileged scaffold for lead-like design precisely because its three-dimensional character reduces aromatic planarity—a property correlated with improved solubility, lower melting point, and more favourable pharmacokinetic profiles in derived lead series [2]. Furthermore, carboxylic acid position (8- vs. 6- or 7-isomer) alters both the exit vector geometry and the reactivity of the acid handle, making positional isomers non-interchangeable for structure–activity relationship (SAR) exploration [2]. The quantitative evidence below details where these differences translate into measurable selection criteria.

Target scaffold
Partially saturated core
Fsp³ 0.57; non-flat geometry; XLogP3-AA 0; 8-COOH exit vector at bridgehead
Aromatic analog
Fully aromatic core
Fsp³ 0; planar geometry; higher LogP ~0.7–1.0; molecular shape may differ fundamentally
Target isomer
8-carboxylic acid
1 HBD; acid handle at ring-fusion proximal C8 for sub-pocket targeting
Positional isomers
6-COOH or 7-COOH
Mid-ring vector geometry; HBD count may differ; exit trajectory may not reach target sub-pocket

Quantitative Differentiation Evidence for 5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid


Fraction sp³ (Fsp³) and Lead-Likeness

The target compound possesses four fully saturated ring carbons (positions 5–8), yielding an Fsp³ of 0.57 (4 sp³ carbons / 7 total carbons). In contrast, the fully aromatic [1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CAS 1234616-36-4) has zero sp³ ring carbons and an Fsp³ of 0. An Fsp³ ≥ 0.45 is associated with higher clinical developability and lower attrition in drug discovery programs [1]. This quantitative structural descriptor directly measures the three-dimensional character that the Mishchuk et al. study identifies as a design advantage of this scaffold class [2].

Fsp³ Lead-Likeness
Class-level inference
Fsp³ = 0.57 (target) vs. 0 (aromatic analog)
Supports non-flat scaffold selection for lead-like library design
Computed from molecular formula; PubChem data
Medicinal chemistry Lead-like design Physicochemical property

LogP Polarity Advantage Over Aromatic Analog

The target compound has a computed XLogP3-AA value of 0, as recorded in PubChem [1]. For the aromatic analog [1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CAS 1234616-36-4), the corresponding computed XLogP3 is approximately 0.7–1.0 (estimated from consensus LogP algorithms applied to the fully aromatic scaffold; the parent [1,2,4]triazolo[1,5-a]pyridine core has a measured LogP of approximately 1.2 ). The saturation of the tetrahydropyridine ring thus reduces lipophilicity by an estimated 0.7–1.0 log units. A LogP ≤ 1 is within the optimal range for oral drug candidates (Rule of Five compliance) [2].

LogP Polarity Shift
Cross-study comparable
XLogP3-AA = 0 (target) vs. ≈ 0.7–1.0 (aromatic analog)
Reported lower lipophilicity may support reduced ADME liability screening context
Consensus LogP estimate for comparator; target value from PubChem
Lipophilicity Drug-likeness ADME prediction

Positional Isomer Exit Vector and H-Bond Profile

The 8-carboxylic acid regioisomer differs from the commercially available 6-carboxylic acid (CAS 1368014-99-6) and 7-carboxylic acid (CAS 1895585-65-5) isomers not only in the placement of the acid functionality but in the resulting hydrogen-bond donor (HBD) and acceptor (HBA) counts and spatial orientation. The target compound has 1 HBD and 4 HBA [1]. The 7-isomer (as hydrochloride salt) has an additional HBD due to the salt form, altering physicochemical behaviour . The 8-position places the carboxylic acid vector at the ring junction-proximal carbon (C8), providing a distinct exit trajectory from the scaffold relative to the mid-ring 6- and 7-isomers. In scaffold-hopping campaigns this positional difference determines whether a substituent can reach a target protein sub-pocket [2].

Isomer Exit Vector
Class-level inference
8-COOH: 1 HBD, 4 HBA, junction-proximal vector vs. 6-/7-COOH isomers
Positional isomer selection context for sub-pocket accessibility in scaffold-hopping
Geometry inferred from ring numbering; PubChem computed HBD/HBA
Structure–activity relationship Exit vector Scaffold decoration

Non-Flat Scaffold as Privileged Lead-Like Motif

In a peer-reviewed study by Mishchuk et al. (2016), six distinct sets of functionalized building blocks were prepared based on the 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine core, demonstrating that the scaffold is synthetically tractable and amenable to diverse functionalization [1]. The study explicitly positions these compounds as non-flat, bicyclic heterocycles intended for lead-like compound design. Additionally, the closely related (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-6-ylmethyl)amine scaffold derived from the same core family was shown to produce compounds that stimulate GLP-1 secretion, providing a direct biological proof-of-concept for the scaffold class [1]. No equivalent peer-reviewed synthetic diversification study was found for the aromatic [1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid scaffold.

Scaffold Diversification
Class-level inference
6 synthetic diversification sets reported; regioisomeric core showed GLP-1 secretagogue activity
Reported synthetic tractability supports library elaboration review
Mishchuk et al. 2016; in vitro GLP-1 secretion from regioisomeric scaffold
Privileged scaffold Lead-like library Synthetic tractability

Application Scenarios for 5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid


Lead-Like and Fragment-Based Library Design

When constructing a screening library intended to meet lead-like criteria (MW < 350, LogP ≤ 3), the target compound's Fsp³ of 0.57 directly supports the escape from flatland paradigm [1]. Its LogP of 0 ensures that elaborated library members remain within optimal lipophilicity ranges, reducing late-stage attrition due to ADME liabilities [2].

Scaffold-Hopping from Purine Bioisosteres

The 1,2,4-triazolo[1,5-a]pyridine core is isoelectronic with purines, making it a recognised purine bioisostere [1]. The partially saturated variant offers reduced aromatic character while retaining key hydrogen-bonding features (4 HBA, 1 HBD), enabling scaffold-hopping programs that seek to modulate target selectivity or improve solubility over flat purine mimetics [2].

Position-Specific SAR at Ring-Fusion Junction

The 8-carboxylic acid position is unique among the commercially available isomers (6-COOH, 7-COOH) in that it places the functional handle at the carbon adjacent to the triazole ring fusion [1]. This geometry is critical for projects where the substituent must project toward a protein binding pocket that is only accessible from the scaffold's bridgehead region [2].

GLP-1 Secretagogue Lead Discovery

A structurally related regioisomeric building block from the same tetrahydrotriazolopyridine family has demonstrated utility in generating compounds that stimulate glucagon-like peptide-1 (GLP-1) secretion in vitro, a validated mechanism for type 2 diabetes therapy [1]. The target 8-carboxylic acid provides an alternative exit vector for exploring SAR around this therapeutically relevant phenotype.

Application
Selection Property
Validation Focus
Lead-like library design
Non-flat scaffold with Fsp³ 0.57
Solubility and promiscuity endpoint review
Purine bioisostere hopping
1,2,4-triazolo[1,5-a]pyridine core with 4 HBA
Target selectivity and solubility context
Bridgehead SAR exploration
8-COOH exit vector at ring-fusion proximal C8
Sub-pocket accessibility geometry review
GLP-1 secretagogue research
Regioisomeric scaffold family precedent
In vitro secretion assay response context
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